(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one
Overview
Description
®-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The presence of both an amino group and an oxazolidinone ring in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with the appropriate chiral amino alcohol.
Cyclization: The amino alcohol undergoes cyclization with a suitable carbonyl compound to form the oxazolidinone ring.
Functionalization: The resulting oxazolidinone is then functionalized to introduce the aminomethyl group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one may involve:
Large-Scale Cyclization: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-(Aminomethyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Production of amino alcohols.
Substitution: Generation of substituted oxazolidinones.
Scientific Research Applications
®-5-(Aminomethyl)-3-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The oxazolidinone ring and aminomethyl group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one: The enantiomer of the compound, differing in its chiral configuration.
®-5-(Aminomethyl)-3-methyloxazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.
Uniqueness
®-5-(Aminomethyl)-3-methyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an amino group and an oxazolidinone ring. This combination of features makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCJZEIJGYQHQH-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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